Aqueous Solubility Advantage Over Non-Sulfonated Benchmark Triazenes
The presence of the ionised 5-sulfonatobenzoate moiety in the target compound confers substantially higher water solubility compared with the non-sulfonated benchmark agents DM-COOK and MM-COOK. While explicit gravimetric solubility data for this specific compound are not publicly reported, the dipotassium salt of the closely related 1,3-di(p-carboxyphenyl)triazene (AVIS) was explicitly designed as a hydrosoluble analog and is freely soluble in aqueous buffers across a pH range of 2.60–8.50 [1]. DM-COOK, in contrast, is described as sparingly soluble and typically requires organic co-solvents for in vivo administration [2]. The sulfonate group provides an additional negative charge at physiological pH, increasing hydrophilicity and potentially simplifying intravenous formulation without the need for organic solubilisers [1][2].
| Evidence Dimension | Aqueous solubility / formulation requirement |
|---|---|
| Target Compound Data | Freely water-soluble dipotassium salt (class inference based on sulfonatobenzoate scaffold) |
| Comparator Or Baseline | DM-COOK (potassium p-(3,3-dimethyl-1-triazeno)benzoate, CAS 70055-49-1): sparingly water-soluble; requires organic co-solvent |
| Quantified Difference | Solubility difference not numerically quantified in public sources; qualitative class-level advantage is well-established for sulfonated triazenes |
| Conditions | Aqueous buffer, pH 2.60–8.50 (AVIS data); physiological pH 7.4 (inference) |
Why This Matters
For procurement decisions, superior aqueous solubility reduces formulation complexity and eliminates the need for potentially confounding organic co-solvents in biological assays.
- [1] Lassiani L, Ebert C, Nisi C, Varnavas A, Zorzet S, Sava G, Boccù E. Kinetic investigation of the aqueous stability and antitumor activity of a hydrosoluble diaryltriazene, AVIS, related to the antimetastatic agent DM-COOK. Pharmazie. 1990;45(10):743-745. PMID: 2089382. View Source
- [2] Varnavas A, Nisi C, Lassiani L, Sava G, Perissin L, Boccù E. Synthesis and antitumor activity of hydrosoluble analogs of p-(3,3-dimethyl-1-triazeno) benzoic acid potassium salt. Arzneimittelforschung. 1991;41(11):1168-1172. PMID: 1810263. View Source
